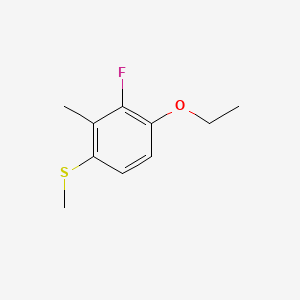
2,3,4,6-Tetraethylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetraethylbenzenesulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of four ethyl groups attached to the benzene ring at positions 2, 3, 4, and 6, along with a sulfonic acid group (-SO3H) at one of the remaining positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetraethylbenzenesulfonic acid typically involves the sulfonation of tetraethylbenzene. The process can be carried out using concentrated sulfuric acid or oleum (fuming sulfuric acid) as the sulfonating agent. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation. The general reaction can be represented as follows:
C6H2(C2H5)4+H2SO4→C6H2(C2H5)4SO3H+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ethyl groups may be converted to carboxylic acid groups under strong oxidizing conditions.
Reduction: The sulfonic acid group can be reduced to a sulfonate group using reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethyl groups or the sulfonic acid group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Tetraethylbenzenecarboxylic acid derivatives.
Reduction: Tetraethylbenzenesulfonate.
Substitution: Halogenated tetraethylbenzenesulfonic acid derivatives.
Scientific Research Applications
2,3,4,6-Tetraethylbenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in sulfonation reactions.
Biology: The compound can be used to study the effects of sulfonic acids on biological systems and their potential as antimicrobial agents.
Medicine: Research is being conducted on its potential use in drug development, particularly in designing sulfonamide-based drugs.
Industry: It is used in the production of detergents, dyes, and other industrial chemicals due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetraethylbenzenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
- Benzenesulfonic acid
- Toluene-4-sulfonic acid
- 2,4,6-Trinitrobenzenesulfonic acid
Comparison: 2,3,4,6-Tetraethylbenzenesulfonic acid is unique due to the presence of four ethyl groups, which significantly influence its chemical properties and reactivity. Compared to benzenesulfonic acid, it has higher hydrophobicity and different solubility characteristics. Toluene-4-sulfonic acid, with a single methyl group, has different steric and electronic effects. 2,4,6-Trinitrobenzenesulfonic acid, with three nitro groups, exhibits strong electron-withdrawing effects, making it more reactive in electrophilic substitution reactions.
Properties
CAS No. |
63877-65-6 |
|---|---|
Molecular Formula |
C14H22O3S |
Molecular Weight |
270.39 g/mol |
IUPAC Name |
2,3,4,6-tetraethylbenzenesulfonic acid |
InChI |
InChI=1S/C14H22O3S/c1-5-10-9-11(6-2)14(18(15,16)17)13(8-4)12(10)7-3/h9H,5-8H2,1-4H3,(H,15,16,17) |
InChI Key |
GJJQIMORXKEHEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1CC)CC)S(=O)(=O)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


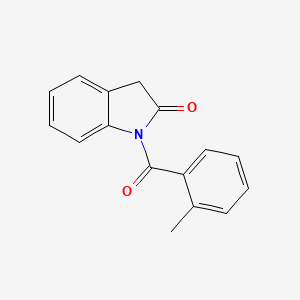



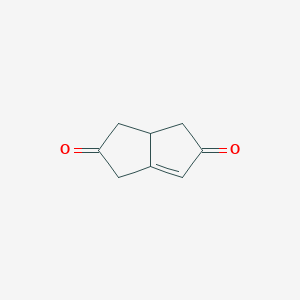
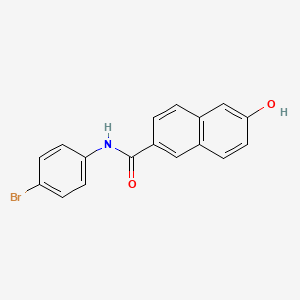

![(S)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14016476.png)

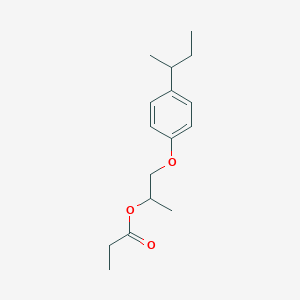

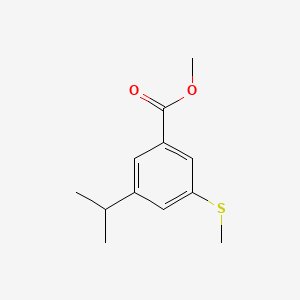
![4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl Fluoride](/img/structure/B14016516.png)
